(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
Brand Name:
Vulcanchem
CAS No.:
178933-04-5
VCID:
VC21123403
InChI:
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1
SMILES:
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl
Molecular Formula:
C8H12Cl2N2O2
Molecular Weight:
239.1 g/mol
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
CAS No.: 178933-04-5
Cat. No.: VC21123403
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178933-04-5 |
|---|---|
| Molecular Formula | C8H12Cl2N2O2 |
| Molecular Weight | 239.1 g/mol |
| IUPAC Name | (2S)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
| Standard InChI Key | NAMMTAFKUFJMSD-KLXURFKVSA-N |
| Isomeric SMILES | C1=CN=CC=C1C[C@@H](C(=O)O)N.Cl.Cl |
| SMILES | C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
| Canonical SMILES | C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator